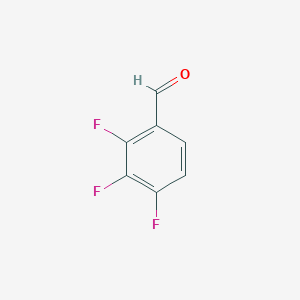

2,3,4-Trifluorobenzaldehyde

概要

説明

It was initially described as a component of depot insulin and has since been recognized for its ability to bind glycosaminoglycans, particularly heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate . Surfen exhibits a broad range of biological activities, making it a valuable compound in various scientific research fields.

準備方法

合成経路および反応条件: スルフェンは、4-アミノ-2-メチルキノリンとホスゲンを反応させて対応するイソシアネートを生成する多段階プロセスによって合成することができます。 この中間体を4-アミノ-2-メチルキノリンのもう一方の当量と反応させると、最終生成物であるN,N'-ビス(4-アミノ-2-メチル-6-キノリル)尿素が得られます .

工業的生産方法: スルフェンの工業的生産は、通常、ラボでの調製と同じ化学反応を用いた大規模合成が行われます。 このプロセスは、より高い収率と純度のために最適化されており、再結晶やクロマトグラフィーなどの高度な精製技術が用いられることがよくあります .

化学反応の分析

反応の種類: スルフェンは、次のようなさまざまな化学反応を起こします。

酸化: スルフェンは、特定の条件下で酸化されてキノリン誘導体を生成します。

還元: 還元反応によってキノリン環が修飾され、化合物の生物学的活性が変化します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

主な生成物: これらの反応から生成される主な生成物には、生物学的活性が変化したさまざまなキノリン誘導体が含まれます .

4. 科学研究への応用

スルフェンは、次のような幅広い科学研究への応用があります。

化学: スルフェンは、グリコサミノグリカン相互作用を調査するために、さまざまな化学研究においてヘパラン硫酸アンタゴニストとして使用されます.

生物学: 生物学的研究では、スルフェンは細胞接着、増殖、分化を研究するために使用されます。

医学: スルフェンは、炎症、腫瘍の増殖、ウイルス感染など、グリコサミノグリカン-タンパク質相互作用に関与する疾患の治療における潜在的な治療応用があります.

科学的研究の応用

Synthetic Chemistry

Key Intermediate in Synthesis:

2,3,4-Trifluorobenzaldehyde serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. These compounds are vital in the production of pharmaceuticals and agrochemicals due to their enhanced biological properties and stability. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them more suitable for specific applications.

Case Study:

In a study published in Tetrahedron Letters, researchers utilized this compound to synthesize novel fluorinated compounds that exhibited improved antimicrobial activity compared to their non-fluorinated counterparts .

Pharmaceutical Development

Enhancing Biological Activity:

The incorporation of fluorine atoms into drug candidates is known to enhance their biological activity. This compound is often used in the design of new pharmaceuticals that target various biological pathways. The trifluoromethyl group can improve the binding affinity of drugs to their targets, leading to more effective therapeutic agents.

Notable Applications:

- Enzyme Inhibitors: Research indicates that derivatives of this compound are being investigated for their potential as enzyme inhibitors. The unique electronic properties imparted by the trifluoro group allow for selective interactions with enzyme active sites.

- Anticancer Agents: Several studies have reported on the synthesis of anticancer agents utilizing this compound as a building block. The fluorinated compounds derived from it have shown promising results in preclinical trials .

Material Science

Development of Advanced Materials:

In material science, this compound is used to create polymers with enhanced thermal stability and chemical resistance. Its application extends to the development of coatings and adhesives that require specific performance characteristics.

Example Application:

A research article highlighted the use of this compound in synthesizing polymeric materials that exhibit superior resistance to solvents and heat compared to traditional non-fluorinated polymers .

Fluorinated Aromatic Compounds

Precursor for Specialty Chemicals:

This compound acts as a precursor for producing other fluorinated aromatic compounds essential in manufacturing specialty chemicals and dyes. The versatility of this compound allows it to be transformed into various derivatives that find applications across multiple industries.

| Compound Name | Structure Features |

|---|---|

| 2-Fluorobenzaldehyde | Contains one fluorine atom on the benzene ring |

| 3-Fluorobenzaldehyde | Contains one fluorine atom at a different position |

| 4-Fluorobenzaldehyde | Contains one fluorine atom at another position |

| 3,4,5-Trifluorobenzaldehyde | Contains three fluorine atoms but lacks cyano group |

| This compound | Contains three fluorine atoms enhancing reactivity |

Research Applications

Academic and Industrial Research:

In both academic and industrial settings, this compound is employed in various studies related to reaction mechanisms and the development of new synthetic methodologies. Its unique properties make it an ideal candidate for exploring new chemical reactions and pathways.

Example Study:

A recent investigation focused on understanding the reaction mechanisms involving this compound as a reactant in nucleophilic aromatic substitution reactions. The findings provided insights into optimizing conditions for synthesizing complex organic molecules .

作用機序

スルフェンは、グリコサミノグリカン、特にヘパラン硫酸に結合することによってその効果を発揮します。この結合により、ヘパラン硫酸は成長因子、サイトカイン、酵素などのさまざまなタンパク質と相互作用する能力を失います。 これらの相互作用を阻害することにより、スルフェンはヘパラン硫酸に依存する細胞シグナル伝達経路、例えば線維芽細胞増殖因子2(FGF2)や血管内皮増殖因子165(VEGF165)のシグナル伝達を阻害することができます 。 この作用機序により、スルフェンは、グリコサミノグリカン-タンパク質相互作用に関与する疾患の研究と治療において貴重なツールとなっています .

類似化合物:

ヘパリン: 抗凝固作用を持つ天然のグリコサミノグリカン。

デルマタン硫酸: 細胞接着と増殖に関与する別のグリコサミノグリカン。

コンドロイチン硫酸: 軟骨やその他の結合組織に見られるグリコサミノグリカン.

比較: スルフェンは、ヘパリン、ヘパラン硫酸、デルマタン硫酸、コンドロイチン硫酸など、複数のグリコサミノグリカンに高い親和性で結合する能力が独特です。 この広範な特異性により、スルフェンは通常、単一のグリコサミノグリカンを標的とする他の化合物とは異なります 。 さらに、スルフェンは、グリカン-成長因子相互作用を阻害し、幹細胞を多能性状態に維持する能力は、科学研究におけるその独自性と汎用性をさらに強調しています .

類似化合物との比較

Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.

Dermatan Sulfate: Another glycosaminoglycan involved in cell adhesion and proliferation.

Chondroitin Sulfate: A glycosaminoglycan found in cartilage and other connective tissues.

Comparison: Surfen is unique in its ability to bind multiple glycosaminoglycans with high affinity, including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate. This broad specificity distinguishes Surfen from other compounds that typically target a single glycosaminoglycan . Additionally, Surfen’s ability to inhibit glycan-growth factor interactions and maintain stem cells in a pluripotent state further highlights its uniqueness and versatility in scientific research .

生物活性

2,3,4-Trifluorobenzaldehyde (TFBA) is a fluorinated aromatic aldehyde that has garnered attention due to its diverse biological activities. This compound, with the molecular formula CHFO and a molecular weight of approximately 160.095 g/mol, is characterized by three fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of TFBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 160.095 g/mol |

| CAS Number | 161793-17-5 |

| Boiling Point | 79 °C/20 mmHg |

| Density | 1.42 g/cm³ |

| Appearance | Colorless to light yellow liquid |

Antimicrobial Properties

Recent studies have indicated that TFBA exhibits notable antimicrobial activity. In a comparative analysis with other benzaldehyde derivatives, TFBA demonstrated significant inhibition against various bacterial strains. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

Anti-inflammatory Effects

TFBA has also been investigated for its anti-inflammatory properties. A study utilizing RAW264.7 macrophages showed that TFBA reduced nitric oxide (NO) production in a dose-dependent manner. The suppression of inducible nitric oxide synthase (iNOS) expression was significant at higher concentrations (10 µmol/L), indicating a potential mechanism for its anti-inflammatory effects .

Neuroprotective Activity

The compound's neuroprotective potential has been highlighted in research focusing on central nervous system disorders. TFBA-based thiosemicarbazones were identified as potent inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The most active compound from this series exhibited an IC50 value of 10.14 µM, suggesting strong inhibitory effects on POP activity .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of TFBA have been evaluated in various cancer cell lines. In vitro studies demonstrated that TFBA induced apoptosis in human cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic pathways. The results indicated that TFBA could serve as a lead compound for developing new anticancer agents.

Study on Antimicrobial Activity

In a recent study, TFBA was tested against clinical isolates of Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that TFBA had an MIC of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent in treating infections caused by resistant bacteria.

Neuroprotective Mechanism Investigation

A detailed investigation into the neuroprotective effects of TFBA was conducted using cellular models of neurodegeneration. The study revealed that TFBA treatment resulted in decreased levels of amyloid-beta peptides in neuronal cultures, suggesting its role in modulating pathways associated with Alzheimer's disease pathology.

特性

IUPAC Name |

2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEDGFZRPSAHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333930 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-17-5 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。